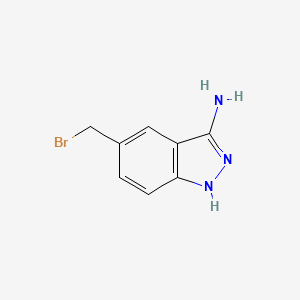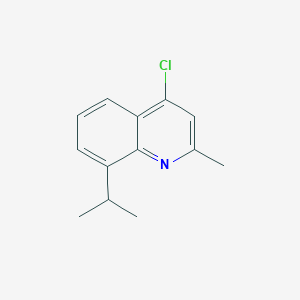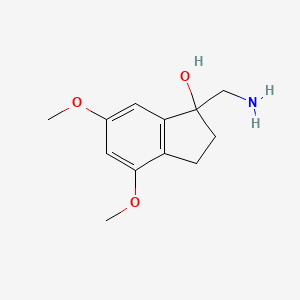![molecular formula C10H9N3O3 B11884075 Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11884075.png)
Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core with a formyl group at the 6-position, a methyl group at the 7-position, and a carboxylate ester at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Paal–Knorr condensation reaction can be employed to synthesize pyrrolo[2,3-d]pyrimidine derivatives . The reaction conditions often involve the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methyl and formyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative.
Aplicaciones Científicas De Investigación
Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate involves its interaction with molecular targets such as kinases. It can inhibit the activity of enzymes like EGFR, Her2, VEGFR2, and CDK2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
Tubercidin: A nucleoside analog with a similar pyrrolo[2,3-d]pyrimidine structure.
Toyocamycin: Another nucleoside analog with cytotoxic activity.
Sangivamycin: A nucleoside analog with pronounced cytotoxic activity.
Uniqueness
Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its formyl and methyl groups, along with the carboxylate ester, contribute to its reactivity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H9N3O3 |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
methyl 6-formyl-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H9N3O3/c1-13-7(5-14)3-6-4-11-8(10(15)16-2)12-9(6)13/h3-5H,1-2H3 |
Clave InChI |
ADMMFKHTTOLEBB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC2=CN=C(N=C21)C(=O)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione](/img/structure/B11884020.png)
![Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11884027.png)



![2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol](/img/structure/B11884068.png)
